molecular formula C8H11NO B152255 (R)-2-Amino-1-phenylethanol CAS No. 2549-14-6

(R)-2-Amino-1-phenylethanol

Cat. No.: B152255
CAS No.: 2549-14-6
M. Wt: 137.18 g/mol
InChI Key: ULSIYEODSMZIPX-QMMMGPOBSA-N
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Description

(R)-2-Amino-1-phenylethanol, also known as (R)-1-phenylethanolamine, is an important organic compound used in a variety of scientific research applications. It is a chiral compound, meaning it has two enantiomers, (R)-1-phenylethanolamine and (S)-1-phenylethanolamine. (R)-1-phenylethanolamine is the most widely used form of the compound due to its ability to act as a neurotransmitter in the brain.

Scientific Research Applications

Spectroscopic Analysis and Molecular Docking Study

A comprehensive spectroscopic study of (R)-2-Amino-1-Phenylethanol was conducted using various techniques like FT-IR, FT-Raman, NMR, and UV analysis. These studies are essential for understanding the molecular structure and properties. Furthermore, a molecular docking study suggested that this compound might have inhibitory activity against Bacteroides fragilis, indicating potential antibacterial properties (Subashini & Periandy, 2016).

Chiral Auxiliaries in Enantioselective Reactions

This compound and its derivatives have been utilized as chiral catalysts in enantioselective reactions. For instance, their use in the enantioselective addition of diethylzinc to arylaldehydes has been documented, which is significant in the production of optically active 1-arylpropanols (Iuliano, Pini, & Salvadori, 1995).

Solvent Control in Optical Resolution

The optical resolution of 2-amino-1-phenylethanol using dehydroabietic acid demonstrates the importance of solvent control in achieving high optical purity of amino alcohols. This research highlights the significance of solvent choice in the separation of enantiomers (Taniguchi, Aruga, Yasutake, & Hirose, 2008).

Asymmetric Catalysis

This compound serves as a chiral ligand in the synthesis of optically active lanthanum–sodium amino diol complexes. These complexes have shown effectiveness as asymmetric catalysts in various Michael addition reactions, highlighting the compound's role in enhancing the efficiency of asymmetric synthesis (Prabagaran & Sundararajan, 2002).

Stripping Crystallization in Chiral Purification

Stripping crystallization has been applied for the chiral purification of R-2-amino-1-phenylethanol from an enantiomer mixture. This method combines melt crystallization and vaporization, highlighting an innovative approach to purify this compound (Shiau, 2020).

Role in Biosynthesis of Scent Compounds

This compound is involved in the biosynthesis of 2-Phenylethanol, a prominent scent compound in Damask roses. This study on the enzymatic pathway provides insights into the natural production of scent compounds in plants (Chen et al., 2011).

Properties

IUPAC Name

(1R)-2-amino-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSIYEODSMZIPX-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426230
Record name (R)-2-Amino-1-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2549-14-6
Record name (-)-Phenylethanolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2549-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-2-Amino-1-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-2-Amino-1-phenylethanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

n-Butanol (20 ml) was added with the concentrate of the reaction products obtained in the same manner as in Example 296 which contained 1.67 g (7.50 mmol) of 2-amino-1-phenylethanol, and 2.11 g (7.50 mmol) of Boc-L-Tyr. The resultant mixture was heated for dissolution, cooled to room temperature and left over night to precipitate crystals. The crystals were isolated by filtration to afford 1.06 g (2.10 mmol) of (R)-2-amino-1-phenylethanol.Boc-L-Tyr salt. The yield of the compound based on (R)-2-amino-1-phenylethanol in the concentrate was 56.0%.
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
2.11 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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